2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide
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Overview
Description
2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system .
Mechanism of Action
Target of Action
Similar chromone based sulfonamide derivatives have been reported to exhibit antibacterial and antifungal activities .
Mode of Action
The exact mode of action of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide It’s known that similar compounds interact with their targets to exert their pharmacological effects .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that similar compounds can affect various biochemical pathways, leading to their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties play a crucial role in determining the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the action of This compound It’s known that similar compounds can have various effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been shown to interact with various enzymes and proteins . For example, some chromen-2-ones have been found to inhibit DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K) isoforms
Cellular Effects
The cellular effects of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide are currently unknown. Similar compounds have been shown to have significant effects on cell function. For instance, some chromen-2-ones have been found to inhibit cell signaling pathways, affect gene expression, and alter cellular metabolism
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function
Dosage Effects in Animal Models
Studies on similar compounds suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses
Metabolic Pathways
Similar compounds have been found to be involved in various metabolic pathways and to interact with various enzymes or cofactors
Transport and Distribution
Studies on similar compounds suggest that they may interact with various transporters or binding proteins
Subcellular Localization
Similar compounds have been found to localize in specific compartments or organelles within the cell
Preparation Methods
The synthesis of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4H-chromen-4-one derivatives with morpholine and acetic anhydride under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide can be compared with other chromene derivatives such as:
2-morpholino-4H-chromen-4-one: A known PI3K inhibitor with similar biological activity.
4H-chromen-4-one derivatives: These compounds share a similar core structure but may have different substituents that affect their biological activity.
Naphthoxazine compounds: These compounds also inhibit DNA-PK but may have different selectivity profiles.
The uniqueness of this compound lies in its dual inhibition of DNA-PK and PI3K, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
2-morpholin-4-yl-N-(4-oxo-3-phenylchromen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18(14-23-10-12-26-13-11-23)22-21-19(15-6-2-1-3-7-15)20(25)16-8-4-5-9-17(16)27-21/h1-9H,10-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQBXECATWXXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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